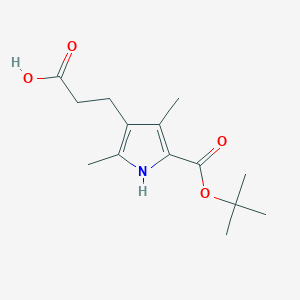
3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(5-(tert-butoxycarbonyl)-2,4-diméthyl-1H-pyrrol-3-yl)propanoïque est un composé qui présente un groupe protecteur tert-butoxycarbonyl (Boc). Ce composé est d'intérêt en synthèse organique en raison de sa structure et de sa réactivité uniques. Le groupe Boc est couramment utilisé pour protéger les amines en chimie synthétique, permettant ainsi des réactions sélectives de se produire sans interférence du groupe amine.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de l'acide 3-(5-(tert-butoxycarbonyl)-2,4-diméthyl-1H-pyrrol-3-yl)propanoïque implique généralement la protection du groupe amine avec le groupe Boc. Cela peut être réalisé en faisant réagir l'amine avec du dicarbonate de di-tert-butyle en présence d'une base telle que l'hydroxyde de sodium ou la 4-diméthylaminopyridine (DMAP) dans l'acétonitrile . Les conditions réactionnelles impliquent souvent l'agitation du mélange à température ambiante ou son chauffage à environ 40 °C pour assurer une protection complète.
Méthodes de production industrielle
Dans un contexte industriel, la production de composés protégés par le Boc peut être mise à l'échelle en utilisant des systèmes de micro-réacteurs à flux continu. Ces systèmes permettent une production continue, ce qui est plus efficace et durable que les procédés par lots . L'utilisation de micro-réacteurs permet également un contrôle précis des conditions réactionnelles, conduisant à des rendements et une pureté plus élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-(5-(tert-butoxycarbonyl)-2,4-diméthyl-1H-pyrrol-3-yl)propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amine protégé par le Boc, souvent en utilisant des réactifs tels que des halogénoalcanes ou des chlorures d'acyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.
Substitution : Halogénoalcanes ou chlorures d'acyle en présence d'une base telle que la triéthylamine.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines primaires. Les réactions de substitution aboutissent généralement à la formation de nouvelles liaisons carbone-azote ou carbone-oxygène.
Applications de la recherche scientifique
L'acide 3-(5-(tert-butoxycarbonyl)-2,4-diméthyl-1H-pyrrol-3-yl)propanoïque a plusieurs applications dans la recherche scientifique :
Biologie : Employé dans l'étude des mécanismes enzymatiques et des interactions protéiques.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(5-(tert-butoxycarbonyl)-2,4-diméthyl-1H-pyrrol-3-yl)propanoïque implique principalement le groupe Boc, qui protège le groupe amine pendant les réactions chimiques. Le groupe Boc peut être éliminé sélectivement en milieu acide, révélant l'amine libre pour des réactions ultérieures . Ce mécanisme de protection et de déprotection sélectif est crucial dans la synthèse organique à plusieurs étapes, permettant la construction séquentielle de molécules complexes.
Applications De Recherche Scientifique
3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid primarily involves the Boc group, which protects the amine group during chemical reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-[benzyl(tert-butoxycarbonyl)amino]propanoïque
- Acide 3-((tert-butoxycarbonyl)amino)-3-(naphtalène-1-yl)propanoïque
- Acide 3-amino-3-[1-(tert-butoxycarbonyl)pipéridin-4-yl]propanoïque
Unicité
Ce qui distingue l'acide 3-(5-(tert-butoxycarbonyl)-2,4-diméthyl-1H-pyrrol-3-yl)propanoïque des composés similaires est sa structure spécifique, qui comprend un cycle pyrrole substitué par des groupes tert-butoxycarbonyl et diméthyle. Cette structure unique confère une réactivité et des propriétés distinctes, ce qui la rend précieuse dans des applications synthétiques spécifiques où d'autres composés protégés par le Boc peuvent ne pas être adaptés.
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
3-[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C14H21NO4/c1-8-10(6-7-11(16)17)9(2)15-12(8)13(18)19-14(3,4)5/h15H,6-7H2,1-5H3,(H,16,17) |
Clé InChI |
MZMNPNUCPTYRFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1CCC(=O)O)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


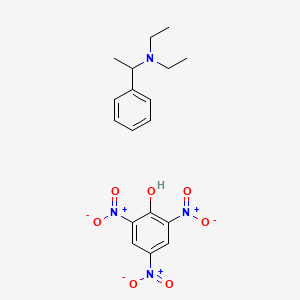
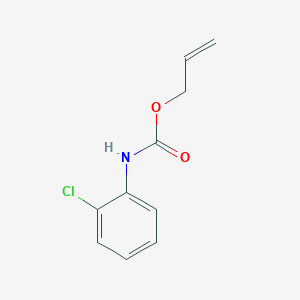
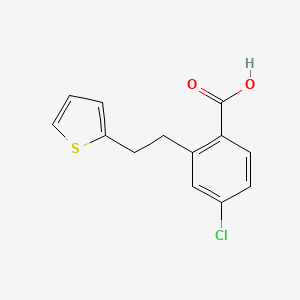


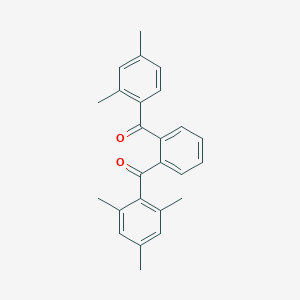
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
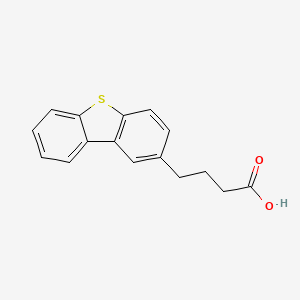

![9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide](/img/structure/B11950337.png)

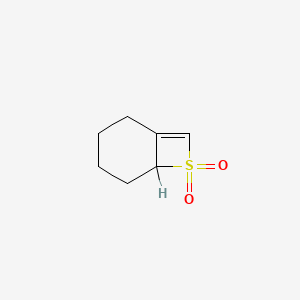
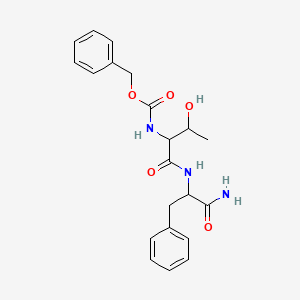
![3-nitro-N-[2,2,2-trichloro-1-(diethylamino)ethyl]benzamide](/img/structure/B11950366.png)
